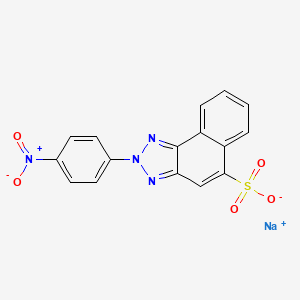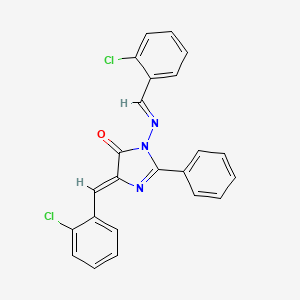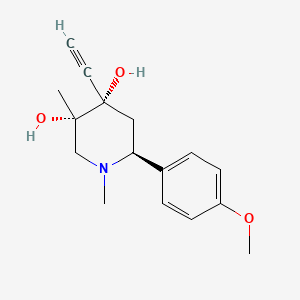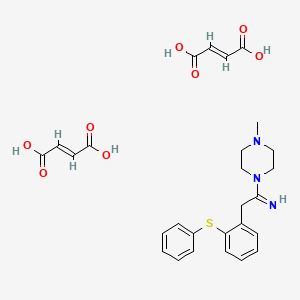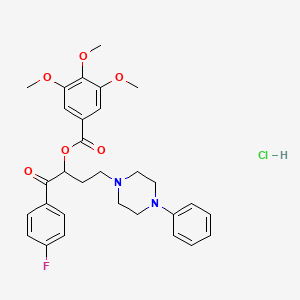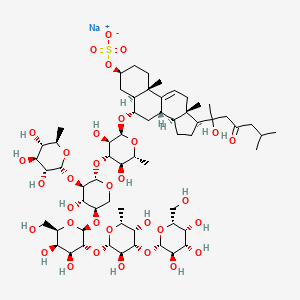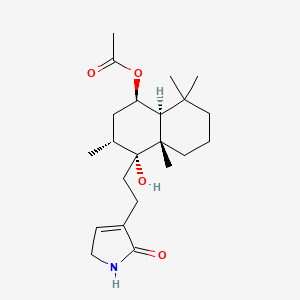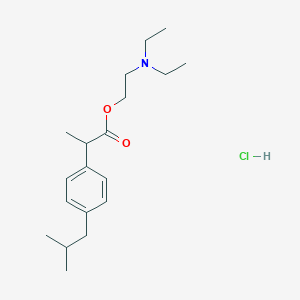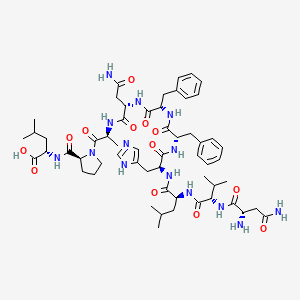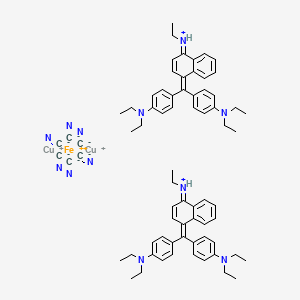
1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecantrienyl)-piperazine methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
U 27 methanesulfonate is a compound belonging to the family of methanesulfonates, which are salts or esters of methanesulfonic acid. Methanesulfonates are known for their strong acidity and high solubility in water. They are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of U 27 methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable base or alcohol. One common method is the reaction of methanesulfonic acid with sodium hydroxide to form sodium methanesulfonate. Another method involves the esterification of methanesulfonic acid with methanol to produce methyl methanesulfonate .
Industrial Production Methods
Industrial production of methanesulfonates often involves the oxidation of dimethyl sulfide with oxygen or chlorine. This process can be carried out in the presence of a catalyst to increase the yield and efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
U 27 methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: Methanesulfonates can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert methanesulfonates into sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methanesulfonates can yield sulfonic acids, while nucleophilic substitution can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
U 27 methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of U 27 methanesulfonate involves its ability to act as an alkylating agent. It can methylate DNA and proteins, leading to changes in their structure and function. This property makes it useful in studying DNA repair mechanisms and in developing chemotherapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to U 27 methanesulfonate include:
Methyl methanesulfonate: Another alkylating agent used in DNA research.
Ethyl methanesulfonate: Known for its mutagenic properties and used in genetic studies.
Sodium methanesulfonate: Commonly used in electroplating and as a reagent in organic synthesis.
Uniqueness
U 27 methanesulfonate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of solubility, stability, and reactivity compared to other methanesulfonates. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
102517-11-3 |
|---|---|
Fórmula molecular |
C28H44N2O5S |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine;methanesulfonic acid |
InChI |
InChI=1S/C27H40N2O2.CH4O3S/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26;1-5(2,3)4/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3;1H3,(H,2,3,4)/b23-9+,24-13+; |
Clave InChI |
HSJWPJDJVJYZNT-MLPTUPEHSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C.CS(=O)(=O)O |
SMILES canónico |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


